Methyl 2-chloro-4-methoxy-3-oxobutanoate
Overview
Description
Methyl 2-chloro-4-methoxy-3-oxobutanoate is an organic compound with the molecular formula C6H9ClO4. It is a chlorinated ester that is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 4-chloro-3-oxobutanoate with methanol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired ester as a product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted esters, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-4-methoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-methoxy-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ester group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 2-chloro-3-oxobutanoate
- Methyl 2-methoxy-3-oxobutanoate
Uniqueness
Methyl 2-chloro-4-methoxy-3-oxobutanoate is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in specific synthetic applications where these functional groups are required .
Properties
IUPAC Name |
methyl 2-chloro-4-methoxy-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4/c1-10-3-4(8)5(7)6(9)11-2/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHIFOWHJGYUSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C(C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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